molecular formula C25H20N4O2S2 B15040331 1-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B15040331
M. Wt: 472.6 g/mol
InChI Key: VZCJKIJULXLOBY-UHFFFAOYSA-N
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Description

1-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of benzothieno triazolo pyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolo pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothieno Ring: The benzothieno ring is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Triazolo Pyrimidine Moiety: The triazolo pyrimidine moiety is introduced via a condensation reaction between a triazole derivative and a pyrimidine precursor.

    Attachment of Phenyl and Oxo-Phenylethyl Groups: The phenyl and oxo-phenylethyl groups are attached through nucleophilic substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzothieno or triazolo pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzothieno triazolo pyrimidines.

Scientific Research Applications

1-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one stands out due to its unique combination of a benzothieno ring and a triazolo pyrimidine moiety, along with the presence of phenyl and oxo-phenylethyl groups

Properties

Molecular Formula

C25H20N4O2S2

Molecular Weight

472.6 g/mol

IUPAC Name

3-phenacylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one

InChI

InChI=1S/C25H20N4O2S2/c30-19(16-9-3-1-4-10-16)15-32-25-27-26-24-28(17-11-5-2-6-12-17)22(31)21-18-13-7-8-14-20(18)33-23(21)29(24)25/h1-6,9-12H,7-8,13-15H2

InChI Key

VZCJKIJULXLOBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=NN=C4SCC(=O)C5=CC=CC=C5)N(C3=O)C6=CC=CC=C6

Origin of Product

United States

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